molecular formula C12H9FN2O B1339570 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone CAS No. 36827-98-2

1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone

Cat. No. B1339570
CAS RN: 36827-98-2
M. Wt: 216.21 g/mol
InChI Key: PCWCSKPHAXGFSD-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone is a molecule that includes a 4-fluorophenyl group and a pyrimidin-4-yl group attached to an ethanone moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can provide insights into the chemical and physical properties, synthesis, and potential applications of the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported, where the pyrimidine heterocycles are synthesized starting from compounds like 4-fluoro-3-methyl acetophenone through chalcone formation . This suggests that the synthesis of 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone could potentially be achieved through similar methods, involving key steps such as the formation of chalcones and subsequent cyclization to form the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone has been optimized using computational methods such as density functional theory (DFT) with various basis sets . The geometrical parameters obtained from these studies are in agreement with X-ray diffraction (XRD) data, indicating that these methods can reliably predict the molecular structure of such compounds.

Chemical Reactions Analysis

The reactivity of the carbonyl group in similar compounds has been highlighted, with the more electronegative carbonyl group being identified as the most reactive part of the molecule . This suggests that in 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone, the carbonyl group could also be a site for chemical reactions, potentially undergoing nucleophilic addition or serving as an electrophile in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses. The HOMO-LUMO analysis indicates charge transfer within the molecules . The molecular electrostatic potential (MEP) studies reveal that the negative charge is localized over the carbonyl group, while the positive regions are over the aromatic rings . These findings suggest that similar charge distributions and reactivity patterns could be expected for 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone. Additionally, the first hyperpolarizability calculations suggest a role in nonlinear optics for these compounds , which could also be relevant for the compound of interest.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Process Development of Voriconazole: The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves the use of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative which is crucial in setting the relative stereochemistry of the product. This synthesis method demonstrates the use of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone derivatives in pharmaceutical compound development (Butters et al., 2001).

Molecular Structure and Analysis

  • FT-IR, NBO, HOMO-LUMO, MEP Analysis: Research involving the molecular structure, vibrational frequencies, and theoretical analysis of 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone derivatives has been conducted. These studies provide insights into the molecule’s stability, charge transfer, and potential applications in nonlinear optics (Mary et al., 2015).

Synthesis of Heterocyclic Compounds

  • Synthesis of Pyrazolopyridines: A study describes a three-component coupling reaction involving 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone for the synthesis of pyrazolo[3,4-b]pyridines and other pyrido fused systems. This showcases the versatility of this compound in preparing various bicyclic systems, useful in combinatorial chemistry (Almansa et al., 2008).

Antibacterial Activity

  • Synthesis and Antimicrobial Activity: The antimicrobial activity of various derivatives of 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone has been explored, demonstrating the potential of these compounds in developing new antibacterial agents (Nagamani et al., 2018).

properties

IUPAC Name

1-(4-fluorophenyl)-2-pyrimidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)7-11-5-6-14-8-15-11/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWCSKPHAXGFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=NC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471355
Record name 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone

CAS RN

36827-98-2
Record name 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of NaH (2.26 g 50%, 47.7 mmol) in DMF (92 mL) under argon atmosphere and cooled to 0° C., 4-methylpyrimidine (3.00 g, 31.9 mmol) was added slowly. Then, ethyl 4-fluorobenzoate (6.40 g, 38.2 mmol) was added and it was stirred at room temperature overnight. Water was added and the solvent was evaporated. The residue was taken up in a mixture of EtOAc and brine. The phases were separated and the aqueous phase was reextracted with EtOAc. The combined organic phases were dried over Na2SO4 and concentrated to dryness. The crude product obtained by chromatography on silica gel using hexane-EtOAc mixtures of increasing polarity as eluent, to afford 3.30 g of the desired compound (yield: 48%).
Name
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
92 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
48%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-methylpyrimidine (20.64 g, 0.22 mol) and ethyl 4-fluorobenzoate (36.9 g, 0.22 mol) in dry THF (100 mL) at 0° C. under nitrogen was added lithium bis(trimethylsilyl)amide (1M in THF, 440 mL, 0.44 mol) over a 2 h period. A white precipitate deposited during the addition and this suspension was stirred at room temperature overnight. The reaction was diluted with 100 mL of water and filtered. The filtrate was washed with water (3×) and dried. The solution was diluted with ethyl acetate (100 mL) and the organic phase separated. The aqueous phase was further extracted with ethyl acetate (100 mL). Organic phases were dried (MgSO4) and concentrated and combined with the filtrate to give a combined yield of 47 g (98%) of product. 1H NMR (CDCl3) exists as a 2:1 mixture of enol:keto tautomers: 6 enol form: 5.95 (s, 1H), 6.92 (dd, J=1.2, 5.7 Hz, 1H), 7.06–7.14 (m, 2H), 7.83 (dd, J=5.4, 8.7 Hz, 2H), 8.40 (d, J=5.7 Hz, 1H), 8.8 (s, 1H); keto form: 4.42 (s, 2H), 7.12–7.18 (m, 2H), 7.34 (d, J=4.2 Hz, 1H), 8.06 (dd, J=5.3, 8.8 Hz, 2H), 8.67 (d, J=5.1 Hz, 1H), 9.16 (s, 1H); APESI-MS m/z 215 (M−1)−.
Quantity
20.64 g
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
98%

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